Cas no 480-83-1 ((+)-Echinatine)

(+)-Echinatine structure
Nom du produit:(+)-Echinatine
Numéro CAS:480-83-1
Le MF:C15H25NO5
Mégawatts:299.362704992294
CID:931777
(+)-Echinatine Propriétés chimiques et physiques
Nom et identifiant
-
- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, [1S-(1.α.,7(2R,3S),7a.α.)]-
- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro- 1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, [1S-[1alpha,7(2R*,3R*),7aal pha]]-
- Echinatine
- (2S,3S)-2,3-Dihydroxy-2-isopropyl-buttersaeure-((7aR)-7c-hydroxy-(7ar)-5,6,7,7a-tetrahydro-3H-pyrrolizin-1-ylmethylester)
- (2S,3S)-2,3-Dihydroxy-2-isopropylbutyric acid [(5R,6S)-6-hydroxy-1-azabicyclo[3.3.0]
- (2S,3S)-2,3-Dihydroxy-2-isopropylbutyric acid [(5R,6S)-6-hydroxy-1-azabicyclo[3.3.0]oct-3-en-4-yl]methyl ester
- (2S,3S)-2,3-dihydroxy-2-isopropyl-butyric acid-((7aR)-7c-hydroxy-(7ar)-5,6,7,7a-tetrahydro-3H-pyrrolizin-1-ylmethyl ester)
- (+)-Echinatine
-
Propriétés calculées
- Qualité précise: 299.17300
- Masse isotopique unique: 299.173
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 21
- Nombre de liaisons rotatives: 6
- Complexité: 436
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 90.2A^2
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.26
- Point d'ébullition: 463.3°C at 760 mmHg
- Point d'éclair: 234°C
- Indice de réfraction: 1.567
- Le PSA: 90.23000
- Le LogP: -0.38940
(+)-Echinatine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | E325623-1mg |
(+)-Echinatine |
480-83-1 | 1mg |
$333.00 | 2023-05-18 | ||
TRC | E325623-5mg |
(+)-Echinatine |
480-83-1 | 5mg |
$1435.00 | 2023-05-18 | ||
PhytoLab | 86118-250mg |
Echinatine sulfate |
480-83-1 | ≥ 90.0 % | 250mg |
€13281.25 | 2023-10-25 | |
A2B Chem LLC | AG32686-50mg |
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro- 1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, [1S-[1alpha,7(2R*,3R*),7aal pha]]- |
480-83-1 | 98% by HPLC | 50mg |
$3772.00 | 2024-04-19 | |
A2B Chem LLC | AG32686-100mg |
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro- 1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, [1S-[1alpha,7(2R*,3R*),7aal pha]]- |
480-83-1 | 98% by HPLC | 100mg |
$6499.00 | 2024-04-19 | |
PhytoLab | 86118-50mg |
Echinatine sulfate |
480-83-1 | ≥ 90.0 % | 50mg |
€2812.5 | 2023-10-25 | |
A2B Chem LLC | AG32686-5mg |
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro- 1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, [1S-[1alpha,7(2R*,3R*),7aal pha]]- |
480-83-1 | 98% by HPLC | 5mg |
$650.00 | 2024-04-19 | |
A2B Chem LLC | AG32686-500mg |
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro- 1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, [1S-[1alpha,7(2R*,3R*),7aal pha]]- |
480-83-1 | 98% by HPLC | 500mg |
$20902.00 | 2024-04-19 | |
TRC | E325623-50mg |
(+)-Echinatine |
480-83-1 | 50mg |
$ 11200.00 | 2023-09-07 | ||
PhytoLab | 86118-500mg |
Echinatine sulfate |
480-83-1 | ≥ 90.0 % | 500mg |
€25000 | 2023-10-25 |
(+)-Echinatine Littérature connexe
-
D. J. Robins Nat. Prod. Rep. 1993 10 487
-
2. Pyrrolizidine alkaloid analogues. Synthesis of 11-membered macrocyclic diesters of (+)-heliotridineDesmond B. Hagan,David J. Robins J. Chem. Soc. Perkin Trans. 1 1988 1165
-
D. J. Robins Nat. Prod. Rep. 1989 6 577
-
D. J. Robins Nat. Prod. Rep. 1990 7 377
-
David J. Robins Chem. Soc. Rev. 1989 18 375
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- 130-01-8(Senecionine)
- 303-34-4(Lasiocarpine)
- 303-33-3(heliotrine)
- 115712-88-4(2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)-)
- 10285-06-0((+)-Intermedine)
- 30000-36-3([1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione,6-(acetyloxy)-3-ethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro-3-hydroxy-5,6-dimethyl-,(3R,5R,6S,14aR,14bR)-)
- 23506-96-9(2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione,5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-,(3R,4R,5R,13aR,13bR)- (9CI))
- 20267-93-0(Echinatine Oxide)
- 315-22-0(Monocrotaline)
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